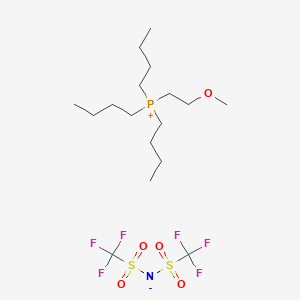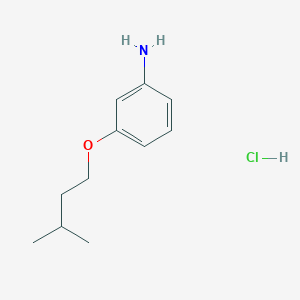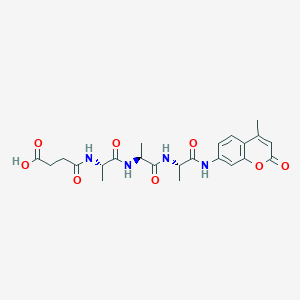
6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C20H18ClNO3 . It is a type of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
Quinoline derivatives, including 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid, have been synthesized using various protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid consists of a benzene ring fused with a pyridine moiety, characteristic of quinolines . The compound has an average mass of 355.815 Da and a monoisotopic mass of 355.097534 Da .Chemical Reactions Analysis
Quinoline derivatives, including 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid, have been functionalized for biological and pharmaceutical activities . The chemical reactions involved in the synthesis of these compounds often depend on the substitution on the heterocyclic pyridine ring .Physical And Chemical Properties Analysis
6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid has a molecular formula of C20H18ClNO3 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Wissenschaftliche Forschungsanwendungen
Alkaline Phosphatase Inhibitors
Quinoline carboxylic acids have been investigated for their potential as potent inhibitors of alkaline phosphatase, an enzyme significant in various physiological and pathological processes .
Anticancer Agents
Some derivatives have shown promise in treating cancer, as evidenced by agarose gel electrophoresis studies on chromosomal DNA of cancer cell lines .
Chemical Synthesis
This compound is available for purchase and is likely used in chemical synthesis and research as a building block for creating more complex molecules .
Drug Discovery
Quinolines are vital scaffolds for leads in drug discovery due to their versatile applications in synthetic organic chemistry .
Industrial Applications
Their role extends to industrial chemistry, where they may be used in the synthesis of various materials or chemicals .
Therapeutic Potential
There’s ongoing research into the therapeutic potential of quinoline derivatives, including their hydrogenation processes to create new compounds with possible medicinal benefits .
Wirkmechanismus
Target of Action
Quinoline derivatives have been reported to exhibit inhibitory activity against various enzymes, such as topoisomerase ii .
Mode of Action
Quinoline derivatives have been reported to inhibit the activity of topoisomerase ii, an enzyme involved in dna replication and transcription . This inhibition can lead to the prevention of DNA replication and transcription, thereby inhibiting the growth of cells .
Biochemical Pathways
Given the potential inhibition of topoisomerase ii, it can be inferred that the compound may affect dna replication and transcription pathways .
Result of Action
The potential inhibition of topoisomerase ii could lead to the prevention of dna replication and transcription, thereby inhibiting the growth of cells .
Zukünftige Richtungen
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry, and they play a major role in medicinal chemistry . Future research may focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Eigenschaften
IUPAC Name |
6-chloro-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-12(2)11-25-15-6-3-13(4-7-15)19-10-17(20(23)24)16-9-14(21)5-8-18(16)22-19/h3-10,12H,11H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPJSXWDSCIDFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501167327 |
Source


|
| Record name | 6-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501167327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
932928-98-8 |
Source


|
| Record name | 6-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932928-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501167327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)



